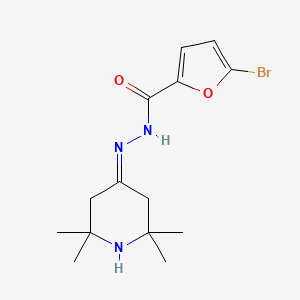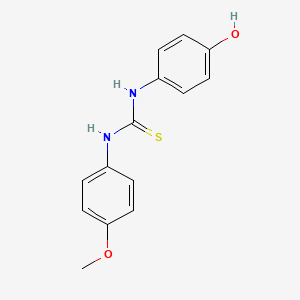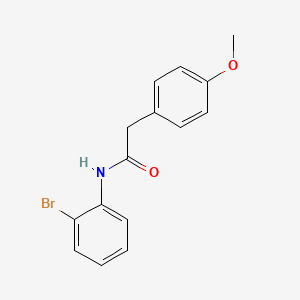
5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide, also known as BTP-2, is a chemical compound that has been widely studied for its potential applications in scientific research. BTP-2 is a selective inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), which plays a crucial role in intracellular calcium signaling.
Aplicaciones Científicas De Investigación
5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has been widely used in scientific research to study the role of IP3R in various cellular processes. IP3R is a calcium channel that is activated by the second messenger inositol 1,4,5-trisphosphate (IP3), and plays a crucial role in intracellular calcium signaling. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide is a potent and selective inhibitor of IP3R, and has been used to study the role of IP3R in various cellular processes such as cell proliferation, apoptosis, and autophagy. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has also been used to study the role of IP3R in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Mecanismo De Acción
5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide inhibits IP3R by binding to the channel and stabilizing it in a closed state. This prevents the release of calcium from the endoplasmic reticulum (ER) into the cytosol, which is required for various cellular processes. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has been shown to be a potent and selective inhibitor of IP3R, with little or no effect on other calcium channels.
Biochemical and Physiological Effects:
5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide inhibits cell proliferation and induces apoptosis in various cancer cell lines. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has also been shown to induce autophagy in various cell lines. In vivo studies have shown that 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has also been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide is a potent and selective inhibitor of IP3R, and has been widely used in scientific research to study the role of IP3R in various cellular processes. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has several advantages over other IP3R inhibitors such as heparin and xestospongin C. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide is more potent and selective than heparin, and does not require the addition of ATP to inhibit IP3R. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide is also more stable than xestospongin C, and does not require DMSO for solubility. However, 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has some limitations for lab experiments. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide is a relatively expensive compound, and requires careful handling due to its toxicity.
Direcciones Futuras
There are several future directions for research on 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide. One area of research is the development of more potent and selective IP3R inhibitors based on the structure of 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide. Another area of research is the study of the role of IP3R in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has shown promising results in animal models of these diseases, and further research is needed to determine its potential therapeutic applications. Finally, the development of new delivery methods for 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide could improve its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide involves several steps, starting with the reaction of 2-furoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with hydrazine hydrate to form the hydrazide intermediate, which is then reacted with 2,2,6,6-tetramethyl-4-piperidinone to form the final product, 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide. The synthesis of 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has been optimized over the years, with various modifications to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
5-bromo-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-13(2)7-9(8-14(3,4)18-13)16-17-12(19)10-5-6-11(15)20-10/h5-6,18H,7-8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSZPYXFCQJFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=O)C2=CC=C(O2)Br)CC(N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-{[3-(4-methylphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5702053.png)




![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5702069.png)

![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)
![4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)
